molecular formula C9H18N4O B1283970 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS No. 104087-61-8

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one

Cat. No.: B1283970
CAS No.: 104087-61-8
M. Wt: 198.27 g/mol
InChI Key: BUVFKQKYSDYXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a useful research compound. Its molecular formula is C9H18N4O and its molecular weight is 198.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • Novel derivatives of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one demonstrated significant antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antiviral Activity

Anticancer Activity

Anti-inflammatory Properties

  • Synthesized derivatives showed promising anti-inflammatory effects, with specific compounds demonstrating significant activity in vitro and in vivo models (Ahmed, Molvi, & Khan, 2017).

Pharmaceutical Development

  • These compounds were also explored for their potential in the treatment of conditions such as depression, anxiety, and pain management, with specific derivatives showing favorable profiles for further clinical investigations (Cimarosti et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12/h10H,1-8H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFKQKYSDYXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557447
Record name 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104087-61-8
Record name 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperazine (86 g, 1.0 mol), 1-(2-chloroethyl)-imidazolidin-2-one (74 g, 0.5 mol) and sodium carbonate (159 g, 1.5 mol) in ethanol (500 ml) was refluxed with stirring for 1.5 hours. A solution of 1-(2-chloroethyl)-imidazolidin-2-one (74 g, 0.5 mol) in methanol (75 ml) was then added in the course of 1.5 hours, at reflux temperature, whereupon the reaction mixture was refluxed for 18 hours. After cooling, the reaction mixture was filtered and evaporated in vacuo. The residue was dissolved in hot ethanol (100 ml), whereupon ethyl acetate (200 ml) was added. The crystals were filtered and dried to give 1-(2-(2-imidazolidinon-1-yl)ethyl)piperazine (60 g) mp. 136°-140° C. Additional 22 g could be obtained from the mother liquor.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.